

Molecular structure and weight of 4-Chloro-2,6-dimethylphenol

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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylphenol

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An In-depth Technical Guide to 4-Chloro-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of **4-Chloro-2,6-dimethylphenol** (CAS No: 1123-63-3). The information is tailored for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.

Molecular Structure and Properties

4-Chloro-2,6-dimethylphenol, also known as 4-Chloro-2,6-xlenol, is an aromatic organic compound. Its structure consists of a phenol ring substituted with a chlorine atom at the para-position (position 4) and two methyl groups at the ortho-positions (positions 2 and 6) relative to the hydroxyl group.

Physicochemical Data

The key quantitative properties of **4-Chloro-2,6-dimethylphenol** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ ClO	[1][2][3]
Molecular Weight	156.61 g/mol	[2][3][4]
CAS Number	1123-63-3	[1][4][5]
Appearance	White to pale pink or dark brown crystalline powder/needles	[5][6]
Melting Point	78 - 85 °C	[4][6]
Boiling Point	~218 - 242 °C at 760 mmHg	[4][7][8]
Density	~1.095 g/cm ³ (estimate)	[4][7]
Water Solubility	516.8 mg/L (at 25 °C)	[5][7]
LogP (Octanol/Water)	2.66	[2]
Topological Polar Surface Area	20.23 Å ²	[2][5]

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of **4-Chloro-2,6-dimethylphenol** are provided below. These protocols are based on established chemical principles and standard laboratory techniques.

Synthesis Protocol: Chlorination of 2,6-Dimethylphenol

The synthesis of **4-Chloro-2,6-dimethylphenol** is most commonly achieved through the electrophilic chlorination of 2,6-dimethylphenol. The ortho-positions are blocked by methyl groups, directing the chlorination primarily to the para-position.

Materials:

- 2,6-Dimethylphenol
- Sulfuryl chloride (SO₂Cl₂)

- Dichloromethane (CH_2Cl_2) or other inert solvent
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- **Reaction Setup:** Dissolve 2,6-dimethylphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C using an ice bath.
- **Chlorination:** Add a solution of sulfonyl chloride (1.0 eq) in dichloromethane dropwise to the cooled solution over 30-60 minutes while stirring. Maintain the temperature at 0 °C throughout the addition.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acidic byproducts. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure **4-Chloro-2,6-dimethylphenol**.

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure.

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment should reveal a singlet for the two equivalent aromatic protons, a broad singlet for the hydroxyl proton, and a singlet for the two equivalent methyl groups.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse program. The spectrum should show distinct signals for the four unique aromatic carbons, as well as a signal for the methyl carbons.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- **Sample Preparation:** The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a gas-phase spectrum, the sample is heated under vacuum.
- **Data Acquisition:** Scan the sample over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Expected Peaks:** The spectrum will show a characteristic broad absorption band for the O-H stretch of the phenolic group (typically $\sim 3200\text{-}3600\text{ cm}^{-1}$), C-H stretching bands ($\sim 2850\text{-}3000\text{ cm}^{-1}$), aromatic C=C stretching bands ($\sim 1450\text{-}1600\text{ cm}^{-1}$), and a C-Cl stretching band in the fingerprint region ($\sim 1000\text{-}1100\text{ cm}^{-1}$). The NIST/EPA Gas-Phase Infrared Database contains a reference spectrum for this compound.[\[5\]](#)

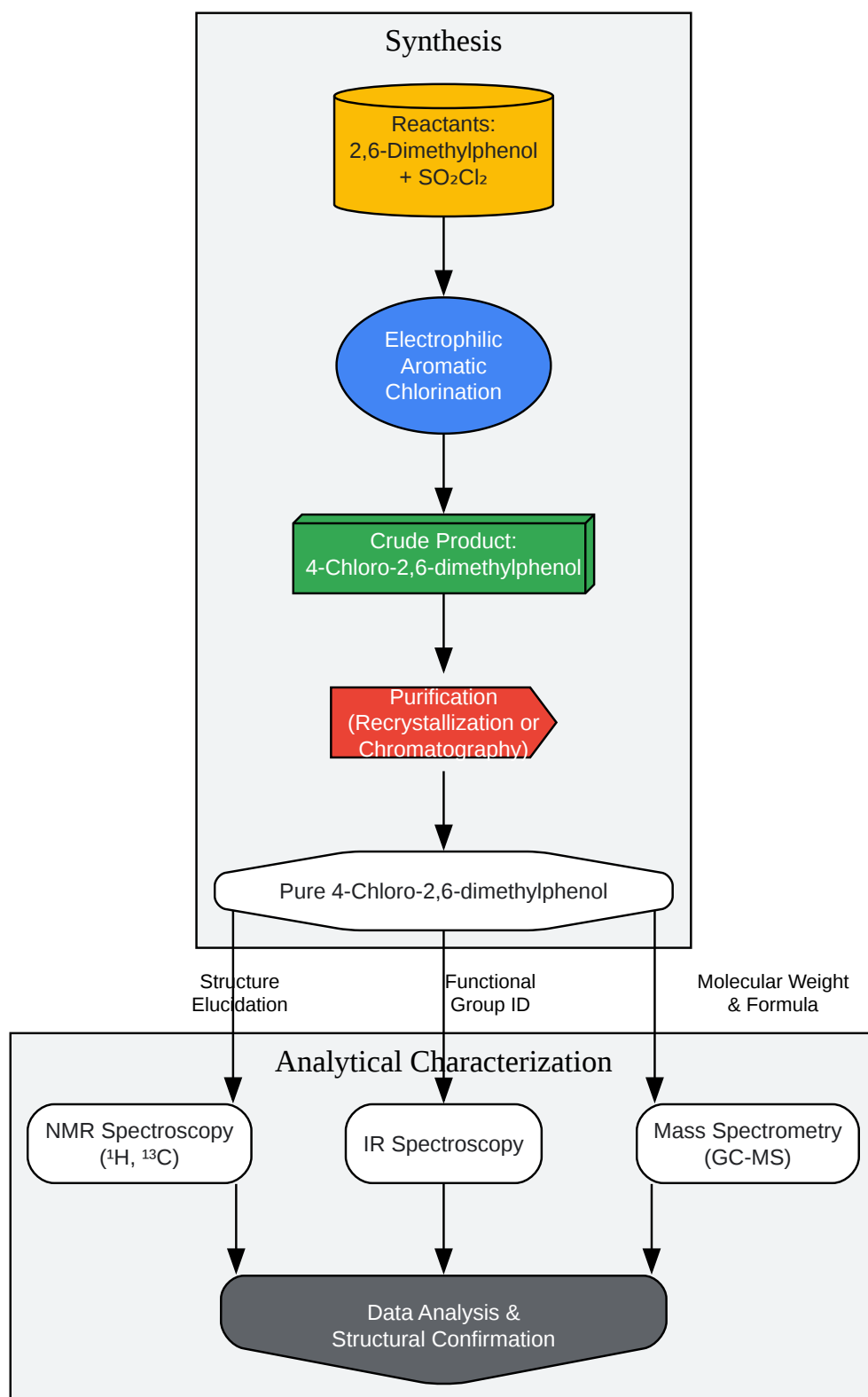
3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Analysis: The mass spectrum will show a molecular ion peak (M^+) and an $M+2$ peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.^[1]
^[9] The fragmentation pattern will correspond to the loss of methyl groups and other fragments from the parent molecule.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of **4-Chloro-2,6-dimethylphenol** to its structural and purity verification using standard analytical techniques.



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Synthesis and Analytical Workflow for **4-Chloro-2,6-dimethylphenol**.

Disclaimer: This document is intended for informational purposes for qualified professionals. All experimental work should be conducted in a properly equipped laboratory with appropriate safety precautions.

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